3,5-Bis(2,2,2-trifluoroethoxy)aniline
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Overview
Description
3,5-Bis(2,2,2-trifluoroethoxy)aniline: is an organic compound with the molecular formula C10H9F6NO2 and a molecular weight of 289.17 g/mol . This compound is characterized by the presence of two trifluoroethoxy groups attached to the benzene ring at the 3 and 5 positions, and an amino group at the 1 position. It is used in various chemical and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the development of drugs targeting α-glucosidase .
Mode of Action
It’s suggested that the bridging −nh group of similar compounds forms a hydrogen bond with glu 260 , which could be a possible interaction for this compound as well.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2,2,2-trifluoroethoxy)aniline typically involves the nucleophilic aromatic substitution of a suitable precursor, such as 3,5-dihydroxyaniline, with 2,2,2-trifluoroethanol in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,5-Bis(2,2,2-trifluoroethoxy)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. .
Industry: Industrially, this compound is used in the production of specialty polymers and coatings due to its unique chemical properties, such as high thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
- 2,5-Bis(2,2,2-trifluoroethoxy)aniline
- 3,5-Bis(trifluoromethyl)aniline
- 2,5-Bis(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 3,5-Bis(2,2,2-trifluoroethoxy)aniline is unique due to the presence of two trifluoroethoxy groups, which significantly influence its chemical reactivity and physical properties. The trifluoroethoxy groups provide enhanced stability and lipophilicity , making it more suitable for applications requiring high thermal and chemical resistance .
Properties
IUPAC Name |
3,5-bis(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-7-1-6(17)2-8(3-7)19-5-10(14,15)16/h1-3H,4-5,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOJQURMIYYFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24835553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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